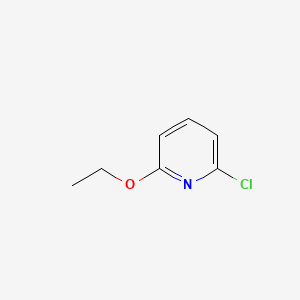

2-Chloro-6-ethoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148330. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSLPXHLKHZWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194978 | |

| Record name | 2-Chloro-6-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42144-78-5 | |

| Record name | 2-Chloro-6-ethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42144-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-ethoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042144785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42144-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-ethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-ethoxypyridine for Scientific Professionals

This guide provides a comprehensive technical overview of 2-Chloro-6-ethoxypyridine (CAS No. 42144-78-5), a key heterocyclic building block for researchers in medicinal chemistry and materials science. This document moves beyond a simple cataloging of data to explain the causality behind its properties and applications, offering field-proven insights for its synthesis, handling, and utilization in advanced chemical workflows.

Core Molecular Profile and Physicochemical Properties

This compound is a disubstituted pyridine ring, featuring a chlorine atom and an ethoxy group at positions that significantly influence its reactivity. The electron-withdrawing nature of the nitrogen atom and the chloro substituent makes the C2 and C6 positions susceptible to nucleophilic attack, a core feature of its chemical utility. The ethoxy group, an electron-donating group, modulates this reactivity and imparts distinct physical properties compared to its methoxy or unsubstituted analogues.

Structural and Physical Data Summary

The primary physical characteristics of this compound are summarized below. It is important to note that while some data is derived from experimental observations reported by chemical suppliers, other values, such as boiling point, are often computationally predicted and should be used as a reliable estimate pending experimental verification under specific laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 42144-78-5 | [1][2] |

| Molecular Formula | C₇H₈ClNO | [1][2] |

| Molecular Weight | 157.60 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Boiling Point | 207.9 ± 20.0 °C (at 760 mmHg, Predicted) | [1][2] |

| Density | 1.17 - 1.2 g/cm³ (Predicted) | [1] |

| Refractive Index | ~1.512 - 1.519 (Predicted) | [1][2] |

| Flash Point | 79.6 ± 21.8 °C (Predicted) | [1] |

Solubility Profile

While specific quantitative solubility data is not widely published, based on its structure—a polar pyridine core with hydrophobic chloro and ethoxy substituents—a qualitative solubility profile can be inferred. It is expected to have low solubility in water but good solubility in common organic solvents.

-

Soluble in: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Ethanol, Dimethyl Sulfoxide (DMSO).

-

Insoluble/Slightly Soluble in: Water, Hexanes.

This solubility profile is critical for selecting appropriate solvent systems for reactions, extractions, and chromatographic purification. For instance, its solubility in DCM and insolubility in water make it amenable to standard aqueous workups.

Spectroscopic Characterization

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and two signals in the aliphatic region from the ethoxy group.

-

Aromatic Region (δ 6.5-7.8 ppm): The pyridine protons will appear as a set of coupled multiplets. The proton at C4 will likely be a triplet, coupled to the protons at C3 and C5. The protons at C3 and C5 will appear as doublets of doublets.

-

Ethoxy Group (δ 1.4-4.5 ppm): The methylene protons (-O-CH₂ -CH₃) are expected to appear as a quartet around δ 4.4 ppm, coupled to the methyl protons. The methyl protons (-O-CH₂-CH₃ ) will appear as a triplet around δ 1.4 ppm.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show seven distinct signals: five for the pyridine ring carbons and two for the ethoxy group carbons.

-

Pyridine Carbons (δ 110-165 ppm): The carbons attached to heteroatoms (C2 and C6) will be the most downfield shifted.

-

Ethoxy Carbons (δ 15-65 ppm): The methylene carbon (-O-CH₂ -CH₃) is expected around δ 62 ppm, while the methyl carbon (-O-CH₂-CH₃ ) will be significantly upfield, around δ 15 ppm.

Infrared (IR) Spectroscopy

Key vibrational modes expected in the IR spectrum provide functional group information.

-

~2850-3000 cm⁻¹: C-H stretching from the ethoxy group and aromatic ring.

-

~1580-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

~1250-1300 cm⁻¹: Ar-O-C asymmetric stretching of the ether linkage.

-

~1030-1050 cm⁻¹: C-O stretching of the ether.

-

~700-800 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 157. A characteristic isotopic peak ([M+2]⁺) at m/z 159, with an intensity approximately one-third of the molecular ion peak, would be a definitive indicator of the presence of a single chlorine atom.

Reactivity Profile and Synthetic Applications

The utility of this compound stems from its tailored electronic properties, making it a valuable intermediate in multi-step syntheses.

Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reactivity is Nucleophilic Aromatic Substitution (SₙAr), where the chloro group at the C2 position serves as an effective leaving group. The reaction is facilitated by the electron-deficient nature of the pyridine ring, which stabilizes the negatively charged intermediate (Meisenheimer complex).[3]

This reactivity allows for the introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides, to generate diverse 2-substituted-6-ethoxypyridine libraries. Such reactions are fundamental in drug discovery for scaffold elaboration.[4]

Caption: General mechanism for SₙAr on this compound.

Electrophilic Aromatic Substitution: Nitration

While the pyridine ring is generally deactivated towards electrophilic substitution, forcing conditions can be used to introduce electrophiles. A notable example is the nitration at the C3 position, which is facilitated by the directing effects of the existing substituents. This reaction provides a pathway to 3-nitro-substituted pyridines, which are valuable precursors for further functionalization, such as reduction to an amino group.[5]

Experimental Protocols

The following protocols are provided as standardized procedures for the synthesis, reaction, and physical property determination of this compound.

Synthesis of this compound

This procedure outlines a standard method for synthesizing the title compound from 2,6-dichloropyridine.

Rationale: The greater reactivity of the C2/C6 positions on the pyridine ring allows for selective monosubstitution with an alkoxide under controlled conditions. Sodium ethoxide is a strong nucleophile that readily displaces one of the chloride leaving groups.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to anhydrous ethanol (sufficient volume to dissolve) under a nitrogen atmosphere.

-

Reaction Setup: Once all the sodium has reacted, add a solution of 2,6-dichloropyridine (1.0 eq) in anhydrous ethanol dropwise at room temperature.

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After completion (typically 2-4 hours), cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Redissolve the residue in dichloromethane and wash with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol for Nitration at the C3 Position

This protocol is adapted from established methods for the nitration of 2-chloro-6-alkoxypyridines.[5]

Rationale: A strong nitrating mixture (sulfuric acid and nitric acid) is required to overcome the deactivated nature of the pyridine ring. The reaction temperature must be carefully controlled to prevent runaway reactions and the formation of byproducts.

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath (0-5 °C), slowly add concentrated nitric acid (e.g., 97%) to a mixture of concentrated sulfuric acid and oleum (e.g., 24%). Maintain the temperature below 10 °C during the addition.

-

Substrate Addition: To this stirred, cold nitrating mixture, add this compound (1.0 eq) dropwise, ensuring the internal temperature does not exceed 40 °C.

-

Reaction: After the addition is complete, allow the mixture to stir and slowly warm to room temperature over several hours (e.g., 5 hours).

-

Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. The solid crude product will precipitate.

-

Purification: Collect the solid product by vacuum filtration. To remove acidic impurities, suspend the crude solid in a solution of potassium carbonate in water and stir for several hours. Filter the purified solid, wash with distilled water until neutral, and dry to obtain 2-Chloro-6-ethoxy-3-nitropyridine.

Determination of Physical Properties

The following diagram illustrates a general workflow for the experimental characterization of a liquid's physical properties.

Caption: Workflow for experimental determination of physical properties.

-

Boiling Point Determination (Simple Distillation): Place ~5-10 mL of the purified liquid in a small round-bottom flask with boiling chips.[6] Assemble a simple distillation apparatus with a thermometer positioned so the top of the bulb is level with the bottom of the side-arm of the distillation head.[6] Heat the flask gently. The boiling point is the temperature at which the vapor and liquid are in equilibrium, recorded as the stable temperature plateau observed on the thermometer during active distillation. Record the atmospheric pressure.

-

Density Measurement: Tare a clean, dry graduated cylinder on an analytical balance. Add a precise volume (e.g., 5.00 mL) of the liquid. Record the mass of the liquid and cylinder. The density is calculated by dividing the mass of the liquid by its volume (g/mL).[7] For higher accuracy, a pycnometer should be used.

-

Refractive Index Measurement: Ensure the prism of an Abbe or digital refractometer is clean. Calibrate the instrument with a standard of known refractive index (e.g., distilled water). Apply a few drops of the sample to the prism. View the scale and adjust until the dividing line is sharp and centered. Record the refractive index and the temperature at which the measurement was taken.

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated fume hood. It is classified as an irritant and is harmful if swallowed.

-

Hazard Classifications: Acute toxicity, Oral (Category 4); Skin irritation (Category 2); Serious eye damage (Category 1); Specific target organ toxicity – single exposure (Category 3).

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid breathing vapors. Keep away from heat and open flames. Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

Sources

- 1. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]

- 2. Vibrational Spectral Study of 2-Chloro-6-Methoxy Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. This compound [webbook.nist.gov]

An In-Depth Technical Guide to 2-Chloro-6-ethoxypyridine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them privileged scaffolds in drug design. Within this important class of heterocycles, 2-Chloro-6-ethoxypyridine emerges as a particularly versatile building block. The presence of two distinct functional handles—a reactive chloro group amenable to nucleophilic substitution and an ethoxy group that modulates solubility and steric properties—renders it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, a robust synthetic protocol, its applications in drug development, and essential safety guidelines for researchers and scientists.

Compound Identification and Core Properties

This compound is a colorless to pale yellow liquid. Its identity and fundamental physicochemical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 42144-78-5[1] |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₈ClNO[1] |

| Molecular Weight | 157.60 g/mol [2] |

| SMILES | CCOC1=NC(=CC=C1)Cl |

| InChIKey | AMSLPXHLKHZWBJ-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Clear liquid | [2] |

| Boiling Point | 207.9 ± 20.0 °C (Predicted) | [2] |

| Density | 1.17 g/cm³ | [2] |

| Refractive Index | 1.519 | [2] |

| Flash Point | 79.6 °C |[3] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the selective monosubstitution of 2,6-dichloropyridine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being electron-deficient, is activated towards attack by nucleophiles, and the chlorine atoms are good leaving groups.

Causality of Experimental Design:

-

Starting Material: 2,6-Dichloropyridine is an inexpensive and readily available commercial starting material.[4]

-

Nucleophile: Sodium ethoxide is a strong nucleophile, readily prepared in situ from ethanol and a strong base like sodium hydride (NaH). Using a stoichiometric amount (or a slight excess) of the sodium salt of the alcohol is crucial to favor monosubstitution over the disubstituted product.

-

Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or 1,2-dimethoxyethane are ideal. They effectively solvate the sodium cation without interfering with the nucleophilicity of the ethoxide anion.

-

Temperature Control: The reaction is typically initiated at a low temperature (0 °C) during the addition of the base to control the exothermic deprotonation of ethanol and then allowed to proceed at room temperature or with gentle heating to ensure complete reaction.

Experimental Protocol: Synthesis from 2,6-Dichloropyridine

This protocol is based on established procedures for analogous substitutions on dihalopyridines and dihalopyrazines.[5]

-

Preparation of Nucleophile: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 10 mL per 10 mmol of 2,6-dichloropyridine). Add absolute ethanol (1.1 equivalents). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred ethanol/THF solution. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of sodium ethoxide.

-

Substrate Addition: Dissolve 2,6-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the sodium ethoxide suspension at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a scaffold for building more complex, biologically active molecules. The chlorine at the 2-position is the primary site of reactivity, serving as an excellent leaving group for various transformations.

-

Cross-Coupling Reactions: The chloro-group can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. This is a powerful strategy for elaborating the pyridine core.

-

Nucleophilic Aromatic Substitution (SNAr): As demonstrated in its synthesis, the chloro group is susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of diverse functional groups.

The ethoxy group at the 6-position is generally more stable but plays a crucial role in modulating the electronic and physical properties of the molecule and its derivatives. It can influence binding interactions within a protein pocket and improve pharmacokinetic properties such as solubility and metabolic stability. While the closely related methoxy group is more common in literature, the principles are directly transferable.[6]

Logical Workflow: A Scaffold-Based Drug Discovery Campaign

This compound is an ideal starting point for a scaffold-based drug discovery program. A library of diverse analogues can be generated by leveraging the reactivity of the C2-chloro position. This workflow is a cornerstone of modern hit-to-lead optimization in pharmaceutical research.

Sources

- 1. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 2. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 5. 2-CHLORO-6-METHOXYPYRAZINE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

The Reactivity of 2-Chloro-6-ethoxypyridine with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 2-Chloro-6-ethoxypyridine Scaffold

This compound is a key heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its reactivity profile is dominated by the interplay of the electron-deficient pyridine ring, the activating effect of the ring nitrogen, and the presence of a good leaving group (chlorine) at an activated position (C2). This guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, offering insights into reaction mechanisms, practical experimental protocols, and the factors governing reaction outcomes.

The strategic placement of the chloro and ethoxy groups imparts a unique reactivity to the molecule. The electron-withdrawing nature of the pyridine nitrogen makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1] The chlorine atom at the C2 position serves as a versatile handle for introducing a wide array of functional groups via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. The ethoxy group at the C6 position, being an electron-donating group, can modulate the overall electron density of the ring and influence the regioselectivity of certain reactions.

This guide will delve into the two primary modes of reactivity for this compound: direct nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism is the most common pathway for the reaction of this compound with a variety of nucleophiles. This two-step addition-elimination process is facilitated by the ability of the pyridine ring to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[2]

The general mechanism involves the initial attack of the nucleophile at the C2 position, leading to the formation of a tetrahedral intermediate. The negative charge is delocalized onto the electronegative nitrogen atom, which is a key stabilizing factor. In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the pyridine ring is restored.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of 2-amino-6-ethoxypyridine derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

Typical Reaction Conditions:

| Nucleophile | Solvent | Base | Temperature |

| Piperidine | Ethanol, Dioxane, or neat | Excess piperidine, K₂CO₃, or Et₃N | Reflux |

| Aniline | DMF, Toluene | K₂CO₃, Cs₂CO₃ | 80-120 °C |

Experimental Protocol: Synthesis of 2-Ethoxy-6-(piperidin-1-yl)pyridine

This protocol is adapted from procedures for similar 2-chloropyridine derivatives.[3][4]

Materials:

-

This compound (1.0 eq)

-

Piperidine (2.0-3.0 eq)

-

Potassium carbonate (1.5 eq)

-

Ethanol (5-10 mL per mmol of substrate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, ethanol, and potassium carbonate.

-

Add piperidine to the mixture.

-

Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 2-ethoxy-6-(piperidin-1-yl)pyridine.

Reaction with Alkoxide Nucleophiles

Alkoxides, such as sodium ethoxide or sodium methoxide, readily displace the chloride in this compound to form the corresponding 2,6-dialkoxypyridines. These reactions are typically fast and high-yielding.

Experimental Protocol: Synthesis of 2,6-Diethoxypyridine

This protocol is based on the reaction of similar chloro-heterocycles with alkoxides.[5][6]

Materials:

-

This compound (1.0 eq)

-

Sodium ethoxide (1.5 eq)

-

Anhydrous ethanol (5-10 mL per mmol of substrate)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous ethanol.

-

Add sodium ethoxide portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. The reaction can be gently heated (e.g., to 50 °C) to ensure completion. Monitor by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the reaction with water.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.

-

Purify by column chromatography or distillation to yield pure 2,6-diethoxypyridine.

Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles and react efficiently with this compound to provide 2-thioether-substituted pyridines. The thiolate is typically generated in situ by treating the corresponding thiol with a base.

Experimental Protocol: Synthesis of 2-Ethoxy-6-(phenylthio)pyridine

This procedure is analogous to the synthesis of similar aryl thioethers.

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq) or Sodium ethoxide (1.2 eq)

-

Anhydrous DMF or THF (5 mL per mmol of substrate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (or THF) and sodium hydride.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thiophenol to the suspension and stir until the evolution of hydrogen gas ceases.

-

Add a solution of this compound in a minimal amount of the reaction solvent to the freshly prepared sodium thiophenoxide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain 2-ethoxy-6-(phenylthio)pyridine.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

For less reactive nucleophiles or when milder reaction conditions are required, palladium-catalyzed cross-coupling reactions offer a powerful alternative to SNAr. The two most common and versatile methods for the functionalization of this compound are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds.[1][7][8][9] It allows for the coupling of a wide range of amines, including those that are poor nucleophiles under SNAr conditions, with aryl halides. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine ligand, in the presence of a base.

General Reaction Scheme:

Figure 1. General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

This is a general procedure that can be adapted for various amines.[7][10]

Materials:

-

This compound (1.0 eq)

-

Aniline (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

A suitable phosphine ligand (e.g., XPhos, SPhos, 0.04 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous toluene or dioxane (5-10 mL per mmol of substrate)

Procedure:

-

In an oven-dried Schlenk tube, combine this compound, the phosphine ligand, and sodium tert-butoxide.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add Pd₂(dba)₃ to the tube under a positive pressure of argon.

-

Add anhydrous toluene (or dioxane) and aniline via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[11][12] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. This reaction is highly tolerant of a wide range of functional groups.

General Reaction Scheme:

Figure 2. General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This is a representative procedure for the arylation of this compound.[13][14]

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)

-

Potassium carbonate (2.0 eq)

-

1,4-Dioxane and water (e.g., 4:1 mixture)

Procedure:

-

To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Add the 1,4-dioxane/water solvent mixture.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add Pd(dppf)Cl₂ to the reaction mixture under an inert atmosphere.

-

Heat the mixture to reflux (typically 80-100 °C) and stir for 6-18 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired 2-ethoxy-6-phenylpyridine.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is primarily governed by the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and having access to robust experimental protocols, researchers can effectively utilize this scaffold to construct a diverse array of complex molecules for applications in drug discovery and materials science. The choice between SNAr and cross-coupling methodologies will depend on the nature of the nucleophile, the desired reaction conditions, and the functional group tolerance required for the specific synthetic target.

References

-

Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Synthesis of novel 6-substituted- aminopyridin-2(H)-ones. (n.d.). NISCAIR Online Periodicals Repository. Retrieved January 4, 2026, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Organic Letters, 9(9), 1801–1804. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved January 4, 2026, from [Link]

-

Buchwald–Hartwig amination. (2023, December 27). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. Retrieved January 4, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Suzuki reaction. (2023, November 28). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. (n.d.). Google Patents.

- Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives. (n.d.). Google Patents.

-

Piperidine Synthesis. (n.d.). Defense Technical Information Center. Retrieved January 4, 2026, from [Link]

- Process for producing 2,3-diamino-6-methoxypyridine. (n.d.). Google Patents.

- Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. (n.d.). Google Patents.

- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (n.d.). Google Patents.

-

Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Retrieved January 4, 2026, from [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). Molecules, 29(8), 1845. [Link]

-

2-chloro-2-methvlpentane on reaction with sodium methoxide in methanol. (2018, October 25). Toppr. Retrieved January 4, 2026, from [Link]

- Method for preparing 2, 6-dichloropurine. (n.d.). Google Patents.

Sources

- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 2. WO2007018325A1 - N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof - Google Patents [patents.google.com]

- 3. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]

- 4. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 5. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-ethoxypyridine

This document provides an in-depth technical guide to the spectroscopic analysis of 2-Chloro-6-ethoxypyridine (CAS No: 42144-78-5), a key intermediate in pharmaceutical and agrochemical synthesis.[1] The following sections detail the principles, experimental protocols, and expert interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's structural properties.

Molecular Structure and Spectroscopic Implications

Understanding the molecular architecture of this compound is fundamental to interpreting its spectroscopic output. The molecule consists of a pyridine ring substituted at the C2 and C6 positions with a chloro and an ethoxy group, respectively.

The electronegative nitrogen atom and the chlorine atom withdraw electron density from the ring, while the ethoxy group acts as an electron-donating group through resonance. This interplay of electronic effects creates a distinct chemical environment for each atom, which is directly interrogated by spectroscopic techniques.

Caption: General workflow for GC-MS analysis.

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV. Set the source temperature to 230 °C.

-

Mass Analyzer: Scan a mass range of m/z 40-300.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the molecular ion and the fragmentation pattern to confirm the structure.

-

Summary of Spectroscopic Data

| Technique | Feature | Predicted Value |

| ¹H NMR | Aromatic Protons | δ ~7.50 (t), ~6.80 (d), ~6.60 (d) ppm |

| Ethoxy Protons | δ ~4.40 (q), ~1.40 (t) ppm | |

| ¹³C NMR | Pyridine Carbons | δ ~163, 151, 140, 111, 108 ppm |

| Ethoxy Carbons | δ ~62, 15 ppm | |

| IR | Key Stretches | 2980 (C-H), 1580 (C=N/C=C), 1250 (C-O), 780 (C-Cl) cm⁻¹ |

| MS | Molecular Ion | m/z 157/159 ([M]⁺, ~3:1 ratio) |

| Key Fragments | m/z 129/131, 122, 94 |

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating framework for the structural confirmation of this compound. Each technique offers complementary information, from the detailed carbon-hydrogen framework provided by NMR to the functional group identification by IR and the molecular weight and fragmentation pathways revealed by MS. The protocols and interpretations presented in this guide serve as a robust methodology for researchers engaged in the synthesis and quality control of this important chemical intermediate.

References

Sources

Solubility of 2-Chloro-6-ethoxypyridine in common organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-6-ethoxypyridine in Common Organic Solvents

Authored by a Senior Application Scientist

This guide provides a detailed exploration into the solubility characteristics of this compound, a heterocyclic compound of significant interest in synthetic chemistry and pharmaceutical development. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on its physicochemical properties, predicted solubility based on chemical principles, and robust experimental protocols for determining its solubility with high accuracy. This approach empowers researchers to generate reliable data tailored to their specific applications.

Introduction to this compound

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in many biologically active molecules, and its derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Understanding the solubility of intermediates like this compound is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization and chromatography), and developing formulations. Solubility dictates the choice of solvent, reaction concentration, and ultimately, the yield and purity of the final product.

The structure of this compound, featuring a moderately polar pyridine ring, an electronegative chloro group, and a flexible ethoxy group, suggests a nuanced solubility profile that will be explored in this guide.

Physicochemical Properties

A compound's solubility is fundamentally governed by its physical and chemical properties.[2] The key properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₇H₈ClNO | [3] |

| Molecular Weight | 157.6 g/mol | [3] |

| Appearance | Clear Liquid | [3] |

| Boiling Point | 207.9 ± 20.0 °C (Predicted) | [3] |

| Density | 1.17 g/mL | [3] |

| Refractive Index | 1.5190 | [3] |

| CAS Number | 42144-78-5 | [3] |

The presence of the nitrogen atom in the pyridine ring and the oxygen of the ethoxy group allows for potential hydrogen bonding with protic solvents, while the chlorosubstituent and the overall molecular structure contribute to its polarity.[4]

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the qualitative solubility of this compound in various common organic solvents.[5] The moderate polarity of the molecule suggests it will be most soluble in solvents of similar polarity.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Very Soluble | The hydroxyl group of the alcohols can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The dipole-dipole interactions between the polar solvent and the polar solute are expected to be strong, leading to good solvation. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Slightly Soluble to Soluble | While the molecule has polar features, the hydrocarbon portions and the chloro group allow for some interaction with non-polar solvents through London dispersion forces. Solubility in diethyl ether is expected to be higher than in alkanes due to its slight polarity. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Very Soluble | The polarity and chemical nature of these solvents are very similar to the solute, which should result in high solubility. |

Experimental Determination of Solubility

For precise quantitative data, experimental determination is essential. The following are two robust, self-validating protocols for measuring the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a fundamental and highly accurate technique for determining solubility.[6] It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent in a saturated solution.[2][7]

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or ambient-temperature pipette to avoid premature crystallization.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry container (e.g., an evaporating dish or a vial).[8]

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the container with the filtered saturated solution.

-

Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) or in a fume hood at a temperature well below the boiling point of the solute.

-

Once the solvent is completely removed, dry the container with the solid residue in a vacuum oven until a constant weight is achieved.

-

Cool the container in a desiccator and weigh it accurately.

-

-

Calculation:

-

Mass of solute = (Weight of container with dry solute) - (Weight of empty container)

-

Mass of solvent = (Weight of container with solution) - (Weight of container with dry solute)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Caption: Workflow for Gravimetric Solubility Determination.

UV-Vis Spectroscopic Method

This method is applicable if this compound exhibits absorbance in the UV-visible spectrum and the chosen solvent is transparent in that region.[9] It is a high-throughput method that determines the concentration of the solute in a saturated solution.[10][11]

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a precisely known concentration in the chosen solvent.

-

Perform a series of accurate serial dilutions to create a set of standard solutions with at least five different concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law. Determine the equation of the line (y = mx + c).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution and filter it as described in the gravimetric method (steps 1 and 2).

-

Accurately dilute a small aliquot of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the same λmax.

-

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility.

-

Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. For crystallization purposes, it is crucial to determine the solubility at different temperatures to optimize yield.

-

Solvent Polarity and Intermolecular Forces: As discussed, the best solvents will have a polarity and hydrogen bonding capability that closely matches the solute. The interplay of dipole-dipole forces, London dispersion forces, and potential hydrogen bonding between this compound and the solvent molecules governs the dissolution process.[4]

-

Purity of Solute and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. The presence of water in organic solvents, for instance, can significantly alter the solubility of polar compounds.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its physicochemical properties and the principles of chemical interactions. For researchers and drug development professionals requiring precise data, the detailed gravimetric and spectroscopic protocols provided in this guide offer a reliable framework for in-house determination. This foundational data is critical for the successful design and optimization of synthetic and purification processes involving this versatile chemical intermediate.

References

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. pharmajournal.net [pharmajournal.net]

- 3. This compound CAS#: 42144-78-5 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. youtube.com [youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Gravimetric Analysis [wiredchemist.com]

- 9. scirp.org [scirp.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pharmacyjournal.info [pharmacyjournal.info]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. www1.udel.edu [www1.udel.edu]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. 2-Chloro-6-methoxypyridine 98 17228-64-7 [sigmaaldrich.com]

- 19. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 21. 2-Chloro-6-methoxypyridine - Safety Data Sheet [chemicalbook.com]

- 22. file.medchemexpress.com [file.medchemexpress.com]

- 23. synquestlabs.com [synquestlabs.com]

- 24. chem-casts.com [chem-casts.com]

- 25. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pyridine [chemeurope.com]

- 27. jubilantingrevia.com [jubilantingrevia.com]

- 28. benchchem.com [benchchem.com]

- 29. chemeo.com [chemeo.com]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-6-ethoxypyridine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds are foundational to the fields of medicinal chemistry and materials science, with pyridine derivatives being particularly prominent in a vast array of biologically active molecules.[1] Among the diverse portfolio of pyridine-based building blocks, 2-Chloro-6-ethoxypyridine (CAS No: 42144-78-5) has emerged as a highly versatile and valuable intermediate.[2] Its unique substitution pattern, featuring a reactive chlorine atom and a modifiable ethoxy group on an electron-deficient pyridine core, offers synthetic chemists a powerful tool for the construction of complex molecular architectures.

This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound. We will delve into the core principles governing its utility in key synthetic transformations and present practical insights to empower researchers in leveraging this building block for the development of novel pharmaceuticals, agrochemicals, and functional materials.[3]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Reference |

| CAS Number | 42144-78-5 | [2] |

| Molecular Formula | C₇H₈ClNO | [2] |

| Molecular Weight | 157.60 g/mol | [2] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Boiling Point | 207.9 ± 20.0 °C (Predicted) | [2] |

| Density | 1.17 g/cm³ | [2] |

| Refractive Index | 1.512 | [2] |

| Flash Point | 79.6 °C | [2] |

Safety Information:

Precautionary Measures:

-

Always handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from the distinct reactivity of its substituents and the electronic nature of the pyridine ring. The electron-withdrawing effect of the nitrogen atom renders the pyridine ring electron-deficient, particularly at the 2- and 6-positions, making them susceptible to nucleophilic attack. The chlorine atom at the 2-position serves as a versatile leaving group in both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).[6][7] The ethoxy group at the 6-position, while generally more stable, can also be a site for chemical modification.

Key Synthetic Transformations

This compound is a competent substrate in a variety of powerful bond-forming reactions. The following sections provide an overview of the most significant transformations, including mechanistic insights and representative experimental protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction provides a direct route to 2-aryl-6-ethoxypyridines, which are common scaffolds in medicinal chemistry.

Mechanism: The catalytic cycle typically involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Representative Experimental Protocol: Synthesis of 2-Ethoxy-6-phenylpyridine

To a flame-dried Schlenk flask are added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol), is then added. Degassed solvent (e.g., a mixture of toluene and water) is introduced via syringe. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS). Upon cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-ethoxy-6-phenylpyridine.[8]

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful method for the synthesis of arylamines.[9][10] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Mechanism: The catalytic cycle is similar to that of the Suzuki coupling and involves:

-

Oxidative Addition: Insertion of the Pd(0) catalyst into the C-Cl bond.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex.

-

Reductive Elimination: The aryl and amino groups couple to form the C-N bond and regenerate the Pd(0) catalyst.[11]

Representative Experimental Protocol: Synthesis of N-(6-Ethoxypyridin-2-yl)morpholine

In a nitrogen-filled glovebox, a vial is charged with this compound (1.0 mmol), morpholine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base like sodium tert-butoxide (1.4 mmol). Anhydrous toluene is added as the solvent. The vial is sealed and heated to 100 °C with vigorous stirring for the appropriate time (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated. The residue is purified by flash column chromatography to yield the desired product.[12]

| Component | Examples |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | XPhos, SPhos, RuPhos, BINAP, dppf |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is instrumental for the synthesis of substituted alkynes.[1][13] This reaction enables the introduction of an alkynyl moiety at the 2-position of the pyridine ring.

Mechanism: The reaction proceeds through two interconnected catalytic cycles:

-

Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it involves oxidative addition of the C-Cl bond to Pd(0), followed by transmetalation and reductive elimination.

-

Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile that participates in the transmetalation step with the palladium complex.[1]

Representative Experimental Protocol: Synthesis of 2-Ethoxy-6-(phenylethynyl)pyridine

To a solution of this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol). The reaction mixture is stirred at room temperature or gently heated under an inert atmosphere until completion. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give 2-ethoxy-6-(phenylethynyl)pyridine.[14]

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Copper(I) Co-catalyst | CuI |

| Base/Solvent | Triethylamine, Diisopropylamine |

Nucleophilic Aromatic Substitution (SNAr)

In addition to transition-metal-catalyzed reactions, the electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution (SNAr).[6][7] This pathway is particularly effective with strong nucleophiles such as alkoxides, thiolates, and certain amines.

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.[15]

Representative Experimental Protocol: Reaction with a Secondary Amine

This compound (1.0 mmol) and a secondary amine such as piperidine (1.5 mmol) are dissolved in a suitable solvent like DMSO or NMP. A base, if necessary (e.g., K₂CO₃, 2.0 mmol), is added. The mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by chromatography.[16]

Applications in Pharmaceutical and Agrochemical Synthesis

The substituted pyridine motif is a privileged structure in numerous marketed drugs and agrochemicals due to its ability to engage in favorable interactions with biological targets and its metabolic stability. This compound serves as a key precursor for the synthesis of a wide range of these complex molecules.[3][17]

For instance, the 2-amino-6-alkoxypyridine core, readily accessible from this compound via Buchwald-Hartwig amination or SNAr, is a common feature in various kinase inhibitors and other therapeutic agents. Similarly, the 2-aryl-6-alkoxypyridine scaffold, synthesized through Suzuki-Miyaura coupling, is present in a number of compounds with diverse biological activities. The ability to introduce a variety of substituents at the 2-position through the reactions discussed above makes this compound a highly valuable and strategic building block for discovery and process chemistry.

Conclusion

This compound is a versatile and reactive building block with broad applicability in modern organic synthesis. Its capacity to undergo a range of C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitutions, makes it an indispensable tool for the construction of complex, highly functionalized pyridine derivatives. The principles and protocols outlined in this guide are intended to provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of new molecules with significant potential in medicine and agriculture.

References

-

Wikipedia. (2023, December 27). Sonogashira coupling. Retrieved from [Link]

-

International Journal of New Chemistry. (2025). General procedure for Sonogashira coupling reaction. Retrieved from [Link]

-

Wikipedia. (2023, December 16). Buchwald–Hartwig amination. Retrieved from [Link]

-

Viciu, M. S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

-

Schlosser, M., & Rausis, T. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience. Retrieved from [Link]

-

Evans, C. H. (1930). 2-phenylpyridine. Organic Syntheses, 10, 86. Retrieved from [Link]

-

DeSantis, J., et al. (2012). A. 3-Chloro-N-phenyl-pyridin-2-amine (1). Organic Syntheses, 89, 9. Retrieved from [Link]

-

Wikipedia. (2023, December 16). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Schlosser, M., & Rausis, T. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

-

Organic Chemistry Explained. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Preprints.org. (2023, October 31). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the Pd-catalysed reaction of phenyl boronic acid and.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

JOCPR. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]

-

PubMed. (n.d.). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a Potent, Selective and Systemically Active mGlu5 Receptor Antagonist. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]

-

PubMed. (n.d.). THE EFFECT OF 2-CHLORO, 6-(TRICHLOROMETHYL) PYRIDINE ON THE CHEMOAUTOTROPHIC METABOLISM OF NITRIFYING BACTERIA. I. AMMONIA AND HYDROXYLAMINE OXIDATION BY NITROSOMONAS. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methoxypyridine. Retrieved from [Link].gov/compound/87009)

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Frontiers | 2-Methyl-6-(phenylethynyl) pyridine (MPEP) reverses maze learning and PSD-95 deficits in Fmr1 knock-out mice [frontiersin.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. ijnc.ir [ijnc.ir]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

A Technical Guide to the Regioselective Nitration of 2-Chloro-6-ethoxypyridine

Abstract

The synthesis of 2-chloro-6-ethoxy-3-nitropyridine is a pivotal step in the development of numerous pharmaceutical compounds. As a highly functionalized intermediate, the precise introduction of a nitro group onto the 2-chloro-6-ethoxypyridine scaffold is of paramount importance. This guide provides an in-depth analysis of the reaction conditions for this transformation, grounded in mechanistic principles and supported by field-proven protocols. We will explore the challenges inherent in the electrophilic substitution of pyridine rings, detail optimized reaction methodologies for maximizing yield and regioselectivity, and present a validated, step-by-step protocol for laboratory and scale-up applications. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Strategic Importance of Nitrated Pyridines

Nitrated pyridine derivatives are foundational building blocks in medicinal chemistry. The nitro group, a versatile functional handle, can be readily reduced to an amine, which in turn serves as a nucleophile for constructing a wide array of more complex molecular architectures.[1] Specifically, 2-chloro-6-ethoxy-3-nitropyridine is a key precursor for active pharmaceutical ingredients (APIs). The strategic placement of the nitro group at the 3-position is often critical for the final compound's biological activity.

However, the nitration of pyridine rings is notoriously challenging. The lone pair of electrons on the pyridine nitrogen atom makes it basic, leading to protonation under the strongly acidic conditions required for nitration.[2] This forms a pyridinium cation, which strongly deactivates the ring towards electrophilic aromatic substitution (SEAr), making the reaction sluggish and often requiring harsh conditions.[2][3] This guide elucidates the methods developed to overcome these challenges and achieve a highly regioselective and efficient synthesis.

Mechanistic Rationale and Regioselectivity

The nitration of this compound is an electrophilic aromatic substitution reaction. The success of the synthesis hinges on controlling the regiochemical outcome, which is dictated by the electronic effects of the three key features of the substrate: the deactivating pyridine nitrogen and the two substituents, an ethoxy group and a chlorine atom.

Generation of the Electrophile

The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of a strong nitric acid source with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion.[4][5]

Directing Effects and Control of Regioselectivity

The pyridine ring itself is electron-deficient. Under strong acid conditions, the nitrogen is protonated, further deactivating the ring to electrophilic attack. The positions of substitution are governed by the existing substituents:

-

6-Ethoxy Group (-OEt): A strongly activating, ortho, para-directing group due to the resonance donation of its oxygen lone pairs. It directs incoming electrophiles to the 3- and 5-positions.

-

2-Chloro Group (-Cl): A deactivating group due to its inductive electron withdrawal, but it is also ortho, para-directing through resonance. It directs incoming electrophiles to the 3- and 5-positions.

Both substituents cooperatively direct the incoming nitronium ion to the 3- and 5-positions. While both isomers are formed, the 3-nitro product is typically the major isomer. A critical factor in maximizing the yield of the desired 3-nitro isomer is the order of addition . Adding the this compound substrate to the pre-formed mixed acid solution leads to a higher ratio of the 3-nitro isomer. Conversely, adding the mixed acid to the substrate results in the formation of more of the 2-chloro-6-ethoxy-5-nitropyridine isomer, which is very difficult to separate by conventional crystallization.[6]

Comparative Analysis of Reaction Conditions

Several methods for the nitration of this compound and analogous structures have been reported, primarily relying on mixed acid conditions. The key variables are the composition of the nitrating mixture, temperature, and reaction time.

| Nitrating Agent | Acid / Solvent | Temperature (°C) | Time (h) | Key Outcome / Notes | Reference |

| 97% Nitric Acid | Conc. H₂SO₄ / 24% Oleum | 20 to 40 | 5 | High yield of 3-nitro isomer. Method specifies adding substrate to acid. Includes an alkaline wash for purification. | [6] |

| Fuming Nitric Acid | Conc. H₂SO₄ | 0, then allowed to rise to 20 | 3 + 3 | Good yield (80.3%) but with significant impurities (84.5% purity) before specialized purification. | [6] |

| Conc. Nitric Acid | Conc. H₂SO₄ | < 50, then 100-105 | 5 | Conditions for the analogous 2,6-dichloropyridine. Demonstrates the need for high temperatures for less activated substrates. | [7] |

| Potassium Nitrate | Conc. H₂SO₄ | 120 | 10 | Alternative nitrating agent for 2,6-dichloropyridine, requiring high temperature and long reaction time. | [8] |

The data clearly indicates that a potent nitrating system (e.g., involving oleum or fuming nitric acid) is necessary to achieve efficient conversion. Temperature control is critical, with initial cooling followed by a controlled reaction phase at a moderately elevated temperature appearing optimal.

Validated Experimental Protocol

The following protocol is based on an optimized procedure designed to maximize the yield of the 3-nitro isomer and facilitate purification by chemically removing the undesired 5-nitro isomer.[6]

Materials and Reagents

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Oleum (24% SO₃)

-

Nitric Acid (97%)

-

Potassium Carbonate (K₂CO₃)

-

Deionized Water

-

Ice

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, carefully combine concentrated sulfuric acid (190 mL), 24% oleum (190 mL), and 97% nitric acid (100 mL). Cool the mixture in an ice/water bath.

-